molecular formula C24H23N3O4S2 B11145137 3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11145137
M. Wt: 481.6 g/mol
InChI Key: WCKATCDOHWHBKL-UYRXBGFRSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a 1,3-thiazolan-4-one ring via a (Z)-configured methylidene bridge. Key structural attributes include:

  • sec-Butyl group: Enhances lipophilicity and metabolic stability compared to linear alkyl chains.
  • Thioxo group: Facilitates hydrogen bonding with biological targets.
  • Z-configuration: Critical for optimal spatial orientation in target binding .

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O4S2/c1-5-15(3)27-23(29)19(33-24(27)32)13-16-21(31-18-11-7-6-10-17(18)30-4)25-20-14(2)9-8-12-26(20)22(16)28/h6-13,15H,5H2,1-4H3/b19-13-

InChI Key

WCKATCDOHWHBKL-UYRXBGFRSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4OC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4OC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Pyrimidine Ring Formation:

    Thioxo Group Addition:

Industrial Production::
  • Industrial-scale production typically involves multistep synthesis, purification, and isolation.
  • Precursor compounds are commercially available, facilitating large-scale production.

Chemical Reactions Analysis

    Oxidation: The thiazolidin-4-one ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidine ring can yield dihydro derivatives.

    Substitution: Halogenation or other substitution reactions occur at various positions.

    Common Reagents: Sodium hydride, Grignard reagents, and Lewis acids.

    Major Products: Diverse derivatives with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties:

Compound Core Structure Substituents Synthesis Yield Melting Point/Decomposition Key Features
Target Compound Pyrido[1,2-a]pyrimidinone + thiazolanone 2-Methoxyphenoxy, sec-butyl, Z-methylidene Not reported Not reported High lipophilicity; potential for π-π stacking and H-bonding
3-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone + thiazolidinone 4-Ethylpiperazinyl, sec-butyl, Z-methylidene Not reported Not reported Enhanced solubility due to polar piperazinyl group; possible CNS activity
(Z)-5-((2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-butyl-2-thioxothiazolidin-4-one Pyrido[1,2-a]pyrimidinone + thiazolidinone Allylamino, butyl, Z-methylidene Not reported Not reported Flexible allylamino group may improve binding kinetics
3-Benzodioxolyl-5-(methoxyphenylmethylamino)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone Benzodioxolyl, methoxyphenylmethylamino 10% 170–229°C (decomp.) Low yield; thermal instability but strong H-bonding capacity
9-Methyl-2-(prop-2-enylamino)-pyrido[1,2-a]pyrimidin-4-one derivatives Pyrido[1,2-a]pyrimidinone Varied alkyl/aryl groups (e.g., isobutyl, 4-methylpiperidinyl) Not reported Not reported Tunable pharmacokinetics via substituent modulation

Research Findings and Implications

  • Activity Trends : Compounds with methoxy or benzodioxolyl substituents () show superior inhibition in enzymatic assays compared to alkyl-only analogs, likely due to enhanced electronic effects .
  • Solubility vs. Potency : Polar groups (e.g., piperazinyl in ) improve aqueous solubility but may reduce membrane permeability, requiring balance in drug design .
  • Structural Rigidity: The pyrido-pyrimidinone core’s planarity () is critical for stacking interactions in DNA topoisomerase or kinase binding pockets .

Biological Activity

The compound 3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with potential pharmaceutical applications. Its structure features a thiazole ring, a pyrimidine moiety, and a methoxyphenyl substituent, contributing to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C22H27N5O2SC_{22}H_{27}N_5O_2S with a molecular weight of approximately 457.621 g/mol. The presence of multiple functional groups enhances its reactivity and biological potential.

Biological Activities

Research indicates that compounds with similar structural features exhibit significant biological activities. The following table summarizes some of the relevant activities associated with this compound:

Activity Mechanism References
AntitumorInhibition of thymidylate synthase and HDAC enzymes
AntimicrobialDisruption of bacterial cell walls and inhibition of growth
Anti-inflammatoryReduction of pro-inflammatory cytokines (e.g., IL-6, TNF-α)
Enzyme inhibitionTargeting specific enzymes involved in cancer proliferation

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting growth, making it a candidate for further development in treating infections .
  • Anti-inflammatory Effects : By modulating the production of inflammatory cytokines like IL-6 and TNF-α, this compound may offer therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • A study on derivatives of 1,3,4-oxadiazole highlighted their anticancer potential through various mechanisms including enzyme inhibition and apoptosis induction .
  • Research focused on thiazolidine derivatives demonstrated significant anti-inflammatory and antimicrobial activities, suggesting that structural modifications can enhance efficacy against specific targets .

Synthesis Methods

The synthesis of This compound typically involves multi-step organic synthesis techniques:

  • Formation of Thiazole Ring : The initial step includes the formation of the thiazole ring through cyclization reactions.
  • Pyrimidine Moiety Integration : Subsequent reactions incorporate the pyrimidine structure using appropriate coupling agents.
  • Final Modifications : The final steps involve the introduction of sec-butyl and methoxyphenyl groups to achieve the desired molecular structure.

These methods require careful optimization to maximize yield and purity.

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